Nutrient Starvation-Selective Cytotoxicity
Kigamicin A demonstrates a unique functional selectivity characterized by a 100-fold increase in potency against PANC-1 pancreatic cancer cells under nutrient-starved conditions compared to standard nutrient-rich culture. This 'antiausterity' activity is a defining and rare feature not observed in conventional chemotherapeutics like doxorubicin or other antitumor antibiotics.
| Evidence Dimension | Potency Shift (Concentration Required for Cell Killing) |
|---|---|
| Target Compound Data | 100-fold lower concentration required |
| Comparator Or Baseline | Kigamicin A activity in normal (nutrient-rich) culture |
| Quantified Difference | 100x lower concentration |
| Conditions | PANC-1 human pancreatic cancer cell line; comparison between nutrient-starved (low glucose/serum) and normal (high glucose/serum) culture media. |
Why This Matters
This selective potency is critical for research into tumor dormancy and 'antiausterity' strategies, which are not addressed by conventional cytotoxic agents.
- [1] Kunimoto, S., Lu, J., Esumi, H., Yamazaki, Y., Kinoshita, N., Honma, Y., Hamada, M., Ohsono, M., Ishizuka, M., & Takeuchi, T. (2003). Kigamicins, novel antitumor antibiotics. I. Taxonomy, isolation, physico-chemical properties and biological activities. The Journal of Antibiotics, 56(12), 1004-1011. View Source
